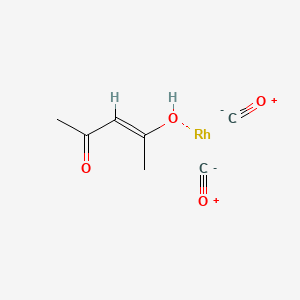
Dicarbonylrhodium(I) 2,4-pentanedionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicarbonylrhodium(I) 2,4-pentanedionate, also known as (Acetylacetonato)dicarbonylrhodium(I), is an organometallic compound with the formula Rh(CO)₂(C₅H₇O₂). It is a coordination complex where the rhodium center is bonded to two carbonyl (CO) groups and one 2,4-pentanedionate ligand. This compound is of significant interest in the field of organometallic chemistry due to its versatile reactivity and applications in catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicarbonylrhodium(I) 2,4-pentanedionate can be synthesized through the reaction of rhodium trichloride with acetylacetone in the presence of carbon monoxide. The reaction typically occurs under mild conditions, often at room temperature, and involves the reduction of rhodium(III) to rhodium(I) by carbon monoxide. The general reaction is as follows:
RhCl3+C5H8O2+2CO→Rh(CO)2(C5H7O2)+3HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dicarbonylrhodium(I) 2,4-pentanedionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to form rhodium(0) complexes.
Substitution: The carbonyl and acetylacetonate ligands can be substituted by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve phosphines, amines, or other donor ligands.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Rhodium(0) complexes.
Substitution: New rhodium complexes with different ligands.
Applications De Recherche Scientifique
Dicarbonylrhodium(I) 2,4-pentanedionate is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: It is used as a catalyst in hydroformylation, carbonylation, and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is employed in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of dicarbonylrhodium(I) 2,4-pentanedionate involves the coordination of the rhodium center to substrates, facilitating various catalytic processes. The carbonyl and acetylacetonate ligands play a crucial role in stabilizing the rhodium center and enabling its reactivity. The molecular targets and pathways involved depend on the specific reaction and substrate being catalyzed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicarbonylrhodium(I) chloride: Rh(CO)₂Cl
Dicarbonylrhodium(I) acetate: Rh(CO)₂(OAc)
Dicarbonylrhodium(I) triphenylphosphine: Rh(CO)₂(PPh₃)
Uniqueness
Dicarbonylrhodium(I) 2,4-pentanedionate is unique due to its combination of carbonyl and acetylacetonate ligands, which provide a balance of stability and reactivity. This makes it particularly effective as a catalyst in various chemical reactions, distinguishing it from other rhodium complexes with different ligands.
Propriétés
Formule moléculaire |
C7H8O4Rh |
|---|---|
Poids moléculaire |
259.04 g/mol |
Nom IUPAC |
carbon monoxide;(E)-4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/C5H8O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3+;;; |
Clé InChI |
GGRQQHADVSXBQN-FHJHGPAASA-N |
SMILES isomérique |
C/C(=C\C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Rh] |
SMILES canonique |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


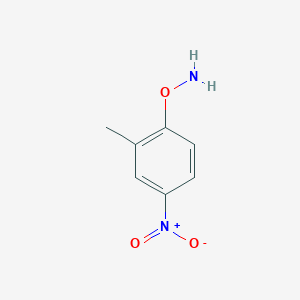
![7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13715093.png)

![3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester](/img/structure/B13715114.png)
![2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B13715133.png)
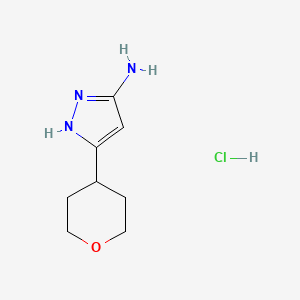
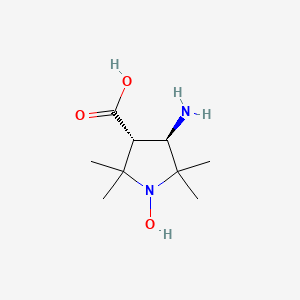

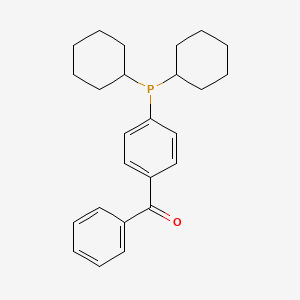
![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)
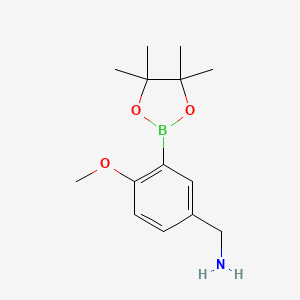

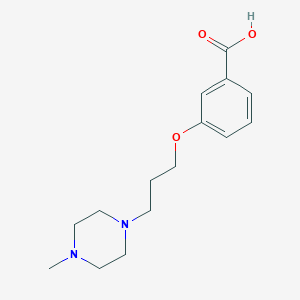
![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)
